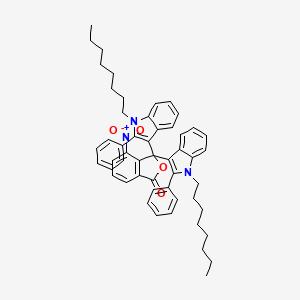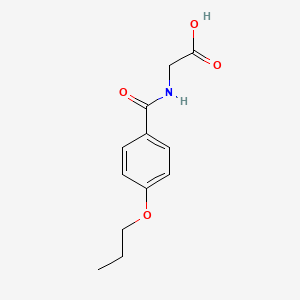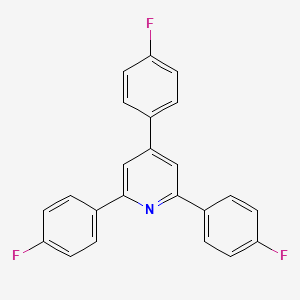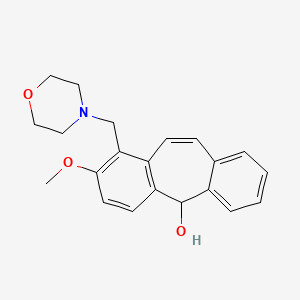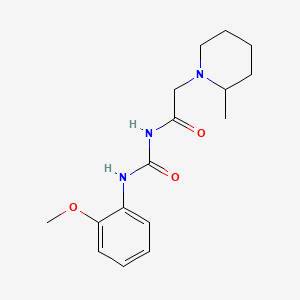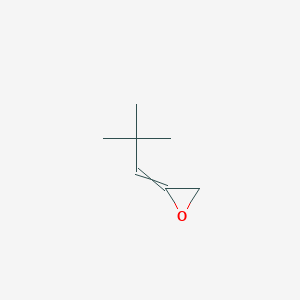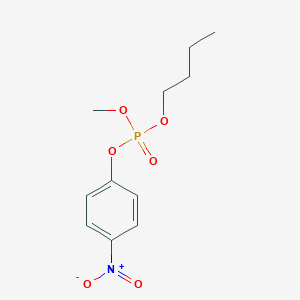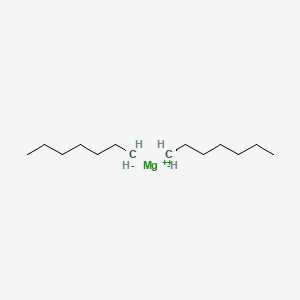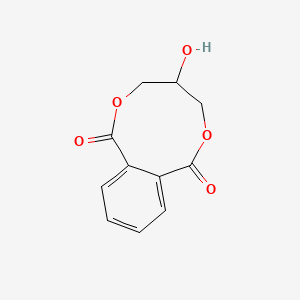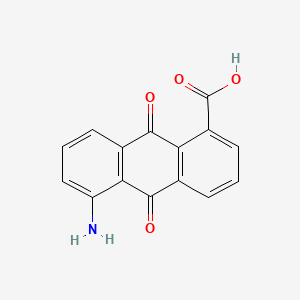
5-Amino-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid is an organic compound that belongs to the anthraquinone family. This compound is characterized by its anthracene core structure, which is substituted with amino and carboxylic acid functional groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Nitration: Anthraquinone undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron and hydrochloric acid.
Carboxylation: The amino-substituted anthraquinone is then carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and iron in hydrochloric acid are used.
Substitution: Substitution reactions may involve reagents like acyl chlorides and alkyl halides.
Major Products Formed
Oxidation: Quinones are the major products formed during oxidation.
Reduction: Hydroquinones are formed during reduction.
Substitution: Various substituted anthraquinones are formed depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Amino-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- 4,5,8-Trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- Carminic acid
Uniqueness
5-Amino-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit enzymes sets it apart from other similar compounds.
Propiedades
Número CAS |
52869-27-9 |
|---|---|
Fórmula molecular |
C15H9NO4 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
5-amino-9,10-dioxoanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H9NO4/c16-10-6-2-4-8-12(10)14(18)7-3-1-5-9(15(19)20)11(7)13(8)17/h1-6H,16H2,(H,19,20) |
Clave InChI |
QXSISAAILMGQEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



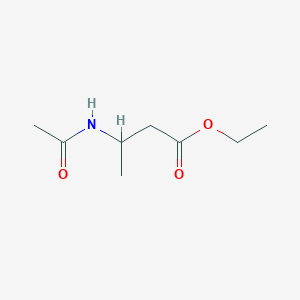
![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
![N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine](/img/structure/B14654422.png)
